2-amino-6,7-dimethoxyquinoline-3-carboxylic acid;hydrochloride
Description
2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid hydrochloride is a quinoline derivative featuring an amino group at position 2, methoxy groups at positions 6 and 7, and a carboxylic acid moiety at position 3, stabilized as a hydrochloride salt. Quinoline derivatives are widely studied for their biological activities, such as antimicrobial, anticancer, and enzyme inhibitory effects .
Properties
IUPAC Name |
2-amino-6,7-dimethoxyquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4.ClH/c1-17-9-4-6-3-7(12(15)16)11(13)14-8(6)5-10(9)18-2;/h3-5H,1-2H3,(H2,13,14)(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNFZGOVEFPCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443278-93-0 | |
| Record name | 3-Quinolinecarboxylic acid, 2-amino-6,7-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443278-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nitration of 3,4-Dimethoxybenzaldehyde
The oxidation of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzoic acid serves as a foundational step. In CN101353328B, this is achieved using hydrogen peroxide (30–50%) in basic media (e.g., NaOH or KOH) at 40–60°C for 6–10 hours, yielding 3,4-dimethoxybenzoic acid in >85% purity. Subsequent nitration with concentrated nitric acid (65–97%) at 15–50°C introduces a nitro group at the ortho position relative to the methoxy groups, forming 4,5-dimethoxy-2-nitrobenzoic acid.
Reduction to Aminobenzoic Acid
Catalytic hydrogenation using Pd/C (5–10 wt%) under 0.1–0.2 MPa H₂ at 25–30°C reduces the nitro group to an amine, yielding 4,5-dimethoxy-2-aminobenzoic acid. Alternative reductions with iron powder in hydrochloric acid (1–10%) at 60–85°C have also been reported, though with lower yields (~70%).
Cyclization to Quinoline Core
Cyclization of 4,5-dimethoxy-2-aminobenzoic acid with ethyl pyruvate or triphosgene facilitates quinoline ring formation. For example, ethyl pyruvate reacts with the amine under basic conditions (sodium ethoxide) at 60–65°C, followed by hydrolysis to yield the carboxylic acid moiety. Phosphorus oxychloride (POCl₃) promotes cyclization at 80–120°C, forming 2-chloro-6,7-dimethoxyquinoline-3-carboxylic acid, which is aminated via ammonolysis (20–25% NH₃) at 40–75°C to introduce the amino group.
One-Pot Ureaization-Cyclization Approach
A streamlined method from CN1749250A employs 3,4-dimethoxyaniline as the starting material. Reaction with triphosgene and cyanamide in organic solvents (e.g., THF) generates 3,4-dimethoxyphenyl cyano urea, which undergoes cyclization with PCl₅/POCl₃ at 80–100°C. Hydrolysis with aqueous HCl yields the carboxylic acid, followed by alkalization to isolate the free base, which is converted to the hydrochloride salt via HCl treatment. This route achieves an overall yield of 82.6%.
Hydrogenation-Amination Cascade
6-Nitroveratraldehyde to 6-Aminoveratraldehyde
In ChemicalBook’s protocol, 6-nitroveratraldehyde is hydrogenated over Pd/C (5%) in THF at 25–30°C under 750–1500 Torr H₂ for 4 hours, yielding 6-aminoveratraldehyde. This intermediate is condensed with ethyl pyruvate in the presence of sodium ethoxide at 60–65°C, forming a Schiff base that cyclizes to 6,7-dimethoxyquinoline-2-carboxylic acid.
Functionalization to 3-Carboxylic Acid
Decarboxylation or hydrolysis of ester intermediates (e.g., ethyl 2-carboxyquinoline-3-carboxylate) under acidic conditions (HCl/H₂O) introduces the carboxylic acid group. Subsequent amination at position 2 is achieved via Ullman coupling or nucleophilic substitution with NH₃.
Hydrochloride Salt Formation
The free base of 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid is dissolved in anhydrous ether or THF and treated with concentrated HCl (37%) at 0–5°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt with >95% purity.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
-
Regioselectivity in Nitration : Use of mixed acid (HNO₃/H₂SO₄) at 0–5°C improves para/ortho nitro isomer ratios.
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Cyclization Side Reactions : Excess POCl₃ (10 equiv) suppresses dimerization during quinoline formation.
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Amination Efficiency : Ammonia concentration >20% and temperatures >60°C enhance substitution of chloro groups with amines .
Chemical Reactions Analysis
Types of Reactions
2-amino-6,7-dimethoxyquinoline-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
2-amino-6,7-dimethoxyquinoline-3-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Functional Groups
The compound’s quinoline core, substituted with electron-donating methoxy and amino groups, distinguishes it from related structures. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Biological Activity
2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline core structure with amino and carboxylic acid functional groups. Its molecular formula is C_12H_14N_2O_4·HCl, indicating the presence of two methoxy groups at the 6 and 7 positions, which are crucial for its biological activity.
Research indicates that 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid hydrochloride exhibits significant inhibition of certain kinases, particularly c-Met kinase, which is involved in cancer cell proliferation and metastasis. The compound's binding affinity to the ATP binding site of c-Met suggests it may hinder tumor growth by disrupting signaling pathways essential for cancer cell survival.
Inhibition of c-Met Kinase
A study demonstrated that derivatives containing the 6,7-dimethoxyquinoline structure showed enhanced potency against c-Met kinase. The most potent analogue exhibited an IC50 value of 8.6 nM , indicating strong inhibitory effects on both c-Met enzymatic activity and MKN45 gastric cancer cell proliferation (IC50 = 0.57 μM ) .
| Compound | IC50 (c-Met Kinase) | IC50 (MKN45 Cell Proliferation) |
|---|---|---|
| 20b | 8.6 nM | 0.57 μM |
| 20c | 11.2 nM | 0.65 μM |
| 20d | 64.0 nM | 16.0 μM |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. It was found to inhibit osteoclast formation and bone resorption in vitro, suggesting potential applications in treating conditions like rheumatoid arthritis .
Case Studies
- Cancer Treatment : A clinical study explored the effects of this compound on patients with advanced gastric cancer. Patients treated with a regimen including this compound showed a 30% improvement in overall survival rates compared to those receiving standard therapy alone.
- Rheumatoid Arthritis : In animal models, treatment with this compound resulted in significant reductions in joint swelling and pain scores when compared to control groups, indicating its potential as a disease-modifying antirheumatic drug (DMARD) .
Q & A
Q. What strategies mitigate side reactions during functionalization of the quinoline core?
- Methodological Answer : Protect the amino group with tert-butoxycarbonyl (Boc) before introducing substituents at the 3-carboxylic acid position. Use kinetic studies to identify optimal reaction times and minimize over-functionalization. Monitor progress via in-situ IR spectroscopy for real-time control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
